molecular formula C14H18N2O6 B15056246 Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate CAS No. 1706454-71-8

Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate

Cat. No.: B15056246
CAS No.: 1706454-71-8
M. Wt: 310.30 g/mol
InChI Key: YCTPQDFWNCJYLB-UHFFFAOYSA-N
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Description

Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate is a chemical compound with the molecular formula C13H16N2O6 and a molecular weight of 310.3 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate typically involves the reaction of 2-nitrophenol with morpholine in the presence of a suitable base, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The morpholine ring provides a unique structural framework that can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate is unique due to its combination of a nitro group and a morpholine ring, which provides distinct reactivity and selectivity compared to other similar compounds .

Properties

CAS No.

1706454-71-8

Molecular Formula

C14H18N2O6

Molecular Weight

310.30 g/mol

IUPAC Name

methyl 2-[2-[(2-nitrophenoxy)methyl]morpholin-4-yl]acetate

InChI

InChI=1S/C14H18N2O6/c1-20-14(17)9-15-6-7-21-11(8-15)10-22-13-5-3-2-4-12(13)16(18)19/h2-5,11H,6-10H2,1H3

InChI Key

YCTPQDFWNCJYLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCOC(C1)COC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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